Cas no 1427325-54-9 ((1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone)

(1-Butyl-2-hydroxy-1H-indol-3-yl)(1-naphthyl)methanone is a synthetic organic compound featuring a hybrid indole-naphthyl structural framework. Its key advantages include its potential as a versatile intermediate in pharmaceutical and materials chemistry due to the reactive hydroxyl and carbonyl functional groups. The indole moiety offers opportunities for further derivatization, while the naphthyl group enhances aromatic stability and π-electron delocalization, making it useful in optoelectronic applications. The butyl chain improves solubility in organic solvents, facilitating handling in synthetic workflows. This compound may also serve as a scaffold for bioactive molecule development, given the pharmacological relevance of indole derivatives. Its structural features enable precise modifications for tailored applications in research and industrial settings.
(1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone structure
1427325-54-9 structure
Product name:(1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone
CAS No:1427325-54-9
MF:C23H21NO2
Molecular Weight:343.418346166611
CID:1311348
PubChem ID:53394098

(1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone 化学的及び物理的性質

名前と識別子

    • (1-Butyl-2-hydroxy-1H-indol-3-yl)(1-naphthyl)methanone
    • JWH 073 2-hydroxyindole metabolite
    • (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
    • CHC32554
    • DTXSID901017732
    • JWH-073 2-hydroxyindole metabolite
    • 1427325-54-9
    • (1-butyl-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone
    • (1-Butyl-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone
    • HLQUZHWENOKGOT-UHFFFAOYSA-N
    • NS00100946
    • 1-butyl-3-(naphthalene-1-carbonyl)-1H-indol-2-ol
    • (1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone
    • インチ: InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3
    • InChIKey: HLQUZHWENOKGOT-UHFFFAOYSA-N
    • SMILES: CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43

計算された属性

  • 精确分子量: 343.157228913g/mol
  • 同位素质量: 343.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 493
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.2Ų
  • XLogP3: 6.3

(1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P009C4F-5mg
JWH 073 2-hydroxyindole metabolite
1427325-54-9 ≥98%
5mg
$234.00 2025-02-24
1PlusChem
1P009C4F-1mg
JWH 073 2-hydroxyindole metabolite
1427325-54-9 ≥98%
1mg
$100.00 2025-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
J910973-1mg
JWH 073 2-hydroxyindole metabolite
1427325-54-9 98%
1mg
¥2,018.70 2022-01-13
A2B Chem LLC
AE34815-1mg
JWH 073 2-hydroxyindole metabolite
1427325-54-9 ≥98%
1mg
$106.00 2024-04-20
A2B Chem LLC
AE34815-5mg
JWH 073 2-hydroxyindole metabolite
1427325-54-9 ≥98%
5mg
$248.00 2024-04-20
1PlusChem
1P009C4F-10mg
JWH 073 2-hydroxyindole metabolite
1427325-54-9 ≥98%
10mg
$363.00 2025-02-24
A2B Chem LLC
AE34815-10mg
JWH 073 2-hydroxyindole metabolite
1427325-54-9 ≥98%
10mg
$384.00 2024-04-20

(1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone 関連文献

(1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanoneに関する追加情報

The Synthesis and Applications of (1-butyl-2-hydroxy-1H-indol-3-yl)(1-naphthyl)methanone (CAS No. 1427325-54-9)

The compound (1-butyl-2-hydroxy-1H-indol-3-yl)(1-naphthyl)methanone with CAS No. 1427325-54-9 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of indole, a heterocyclic aromatic compound, and naphthalene, a polycyclic aromatic hydrocarbon. The combination of these two structural motifs results in a molecule with unique electronic properties and potential applications in drug discovery and advanced materials.

Recent studies have highlighted the importance of indole derivatives in medicinal chemistry due to their ability to interact with various biological targets, such as enzymes, receptors, and ion channels. The naphthyl group attached to the indole skeleton in this compound further enhances its electronic conjugation, making it a promising candidate for exploring novel therapeutic agents. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that similar indole-naphthalene hybrids exhibit potent anti-inflammatory and antioxidant activities, suggesting their potential use in treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

The synthesis of (1-butyl-2-hydroxy-1H-indol-3-yl)(1-naphthyl)methanone involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the indole derivative through Friedländer annulation or related methods, followed by the introduction of the naphthyl group via cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the hydroxyl group at position 2 of the indole ring introduces additional complexity, as it can participate in hydrogen bonding and other non-covalent interactions, influencing the overall reactivity and stability of the molecule.

From a materials science perspective, this compound has shown promise as a building block for constructing advanced functional materials. Its extended conjugated system makes it an ideal candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). A study published in *Advanced Materials* explored the use of similar compounds in constructing self-assembled monolayers (SAMs) for improving the performance of organic electronic devices. The naphthyl group contributes to enhanced π–π stacking interactions, which are critical for achieving high charge carrier mobility in these devices.

In addition to its chemical synthesis and material applications, (1-butyl-2-hydroxy-1H-indol-3-yl)(1-naphthyl)methanone has also been investigated for its environmental impact. Researchers have examined its biodegradation pathways under various environmental conditions, revealing that its hydroxyl group plays a significant role in facilitating enzymatic cleavage. This finding is particularly relevant for industries seeking to develop sustainable chemical processes with minimal environmental footprint.

Looking ahead, the versatility of this compound suggests that further research will focus on optimizing its properties for specific applications. For example, chemists are exploring methods to modify the substituents on both the indole and naphthalene moieties to fine-tune their electronic properties. Additionally, computational chemistry approaches are being employed to predict the binding affinities of this compound to various biological targets, paving the way for rational drug design.

In conclusion, (1-butyl-2-hydroxy-1H-indol-3-yl)(1-naphthyl)methanone (CAS No. 1427325

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